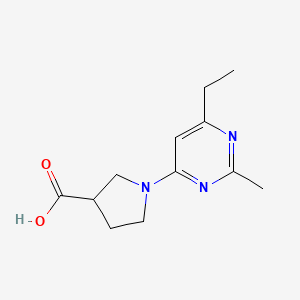![molecular formula C8H6BrFN2O B15227639 (6-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B15227639.png)
(6-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both bromine and fluorine atoms in the structure enhances its reactivity and potential for functionalization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol typically involves multi-step procedures starting from readily available precursors. One common method involves the cyclization of 2-aminopyridine derivatives with appropriate halogenated reagents under controlled conditions. For instance, the reaction of 2-aminopyridine with brominated and fluorinated reagents in the presence of a base can yield the desired imidazo-pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to form different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo-pyridine derivatives, while oxidation and reduction reactions can produce carbonyl or alkyl derivatives, respectively .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (6-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functionalizability make it suitable for applications in coatings, adhesives, and electronic materials .
Wirkmechanismus
The mechanism of action of (6-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects through the modulation of signaling pathways, inhibition of enzyme activity, or disruption of protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol: Similar in structure but lacks the bromine atom.
(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol: Similar but lacks the fluorine atom.
(3-Fluoroimidazo[1,2-a]pyridin-2-yl)phosphonates: Contains a phosphonate group instead of a hydroxyl group.
Uniqueness
The uniqueness of (6-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol lies in the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. This dual halogenation enhances its reactivity and potential for diverse chemical transformations, making it a versatile compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H6BrFN2O |
|---|---|
Molekulargewicht |
245.05 g/mol |
IUPAC-Name |
(6-bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H6BrFN2O/c9-5-1-2-7-11-6(4-13)8(10)12(7)3-5/h1-3,13H,4H2 |
InChI-Schlüssel |
USDLOQWSQCKAOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=C(N2C=C1Br)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B15227559.png)










![Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate](/img/structure/B15227635.png)
![N-[(E)-(4-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B15227643.png)

